molecular formula C14H17NO4 B13555697 1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid

1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13555697
M. Wt: 263.29 g/mol
InChI Key: PGHFTRWPBXZQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid (Cbz-2-Me-Pyrrolidine-3-COOH) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen (position 1), a methyl substituent at position 2, and a carboxylic acid at position 3. This compound is pivotal in medicinal chemistry and peptide synthesis due to its structural rigidity, chiral centers, and versatility in further functionalization. The Cbz group enhances solubility in organic solvents and is removable under mild hydrogenolytic conditions .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-10-12(13(16)17)7-8-15(10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)

InChI Key

PGHFTRWPBXZQGS-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Protection of Pyrrolidine Nitrogen by Benzyloxycarbonyl Group

The benzyloxycarbonyl (Cbz) group is commonly introduced using benzyl chloroformate as the reagent. This step protects the amine functionality and facilitates subsequent transformations.

  • In a typical procedure, a pyrrolidine derivative is dissolved in an aqueous saturated sodium bicarbonate solution and toluene at 0 °C.
  • Benzyl chloroformate is added dropwise.
  • The mixture is stirred at room temperature for several hours.
  • The organic phase is separated, washed, dried, and concentrated to yield the Cbz-protected intermediate with yields reported up to 91%.

Hydrolysis to the Carboxylic Acid

The carboxylic acid group at the 3-position is typically introduced or revealed by hydrolysis of ester intermediates.

  • Hydrolysis is performed under mild basic conditions, often using lithium hydroxide or sodium hydroxide in aqueous-organic solvent mixtures (e.g., THF/water).
  • The reaction is heated at around 60 °C for several hours (e.g., 5 hours).
  • After completion, the reaction mixture is acidified to pH ~2 with hydrochloric acid.
  • The product is extracted into organic solvents (ethyl acetate), washed, dried, and concentrated to yield the target acid.

Catalytic Hydrogenation and Reduction Steps (Optional)

  • Catalytic hydrogenation may be applied to reduce intermediates or remove protecting groups.
  • Reducing agents such as sodium borohydride, triethylsilane, or diisobutylaluminium hydride (DIBAH) can be employed depending on the functional groups present.

Representative Example Synthesis Procedure

Step Reagents & Conditions Outcome Yield (%)
1. Preparation of Cbz-protected intermediate Pyrrolidine derivative + benzyl chloroformate, NaHCO3 saturated aqueous solution, toluene, 0 °C to RT, 6 h 1-benzyl-3-methylpyrrolidine-1,3-dicarboxylate 91%
2. Hydrolysis of ester to acid LiOH (2 eq), THF/water, 60 °C, 5 h, acidify with 2N HCl to pH 2 1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid 87.4%

Analytical Data Supporting Preparation

Advantages of the Methods

  • Use of mild reaction conditions (e.g., moderate temperature, aqueous-organic solvents).
  • High yields in protection and hydrolysis steps.
  • Simple work-up procedures involving extraction and acid-base manipulation.
  • Use of cheap and readily available reagents like benzyl chloroformate and lithium hydroxide.
  • Ability to control stereochemistry through choice of chiral catalysts or starting materials.

Summary Table of Key Reagents and Conditions

Transformation Step Reagents/Conditions Notes
Cbz Protection of Pyrrolidine N Benzyl chloroformate, NaHCO3 sat. aq., toluene, 0 °C to RT, 6 h High yield, mild conditions
Methylation at 2-position Methyl iodide or equivalent alkylating agent Requires protected intermediate
Ester Hydrolysis to Carboxylic Acid LiOH or NaOH, THF/water, 60 °C, 5 h, acidify Efficient, high yield
Catalytic Hydrogenation (optional) Pd/C or chiral catalysts, H2 gas For deprotection or reduction
Reduction of Carboxyl to Alcohol (optional) Sodium borohydride, triethylsilane, DIBAH Mild conditions, selective

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below compares Cbz-2-Me-Pyrrolidine-3-COOH with structurally related compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Protecting Group Key Properties/Applications Reference
1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid 18538483 C₁₃H₁₅NO₄ -COOH (3), no methyl Cbz Intermediate in β-proline synthesis
1-Boc-2-methylpyrrolidine-3-carboxylic acid 1445950-99-1 C₁₂H₁₉NO₄ -COOH (3), -CH₃ (2) Boc Stable under basic conditions
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid 181114-74-9 C₁₃H₁₇NO₂ -COOH (3), -CH₃ (3), -Benzyl (1) Benzyl (not Cbz) Limited deprotection utility
1-Boc-5-methylpyrrolidine-3-carboxylic acid 2409181-71-9 C₁₂H₁₉NO₄ -COOH (3), -CH₃ (5) Boc Altered steric profile
1-Cbz-piperidine-3-carboxylic acid - C₁₄H₁₇NO₄ -COOH (3), six-membered piperidine Cbz Enhanced conformational flexibility

Notes:

  • Cbz vs. Boc Protecting Groups: The Cbz group (labile to hydrogenolysis) contrasts with the acid-labile Boc group, influencing synthetic strategies. Boc derivatives are preferred in orthogonal protection schemes .
  • Ring Size : Piperidine analogs (six-membered ring) offer greater conformational flexibility, which may enhance binding to biological targets compared to pyrrolidine derivatives .

Research Findings and Trends

  • Solubility: Cbz-protected pyrrolidines exhibit higher solubility in dichloromethane and THF compared to Boc analogs, facilitating reactions in non-polar media .
  • Emerging Analogs : Compounds like 2-{1-Cbz-5-Me-pyrrolidin-3-yl}benzoic acid (CAS 2060046-33-3) demonstrate the trend toward hybrid structures combining aromatic and heterocyclic motifs for kinase inhibition .

Biological Activity

1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid, also referred to as Cbz-2-methylpyrrolidine-3-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₁₄H₁₇N₁O₄
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 1523333-48-3

The compound features a pyrrolidine ring with a benzyloxycarbonyl group and a carboxylic acid functional group, which contribute to its unique biological properties.

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activity. Its potential includes:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is needed to elucidate the mechanisms involved.

The interaction studies involving this compound focus on its binding affinity with various biological targets. Techniques such as molecular docking and enzyme inhibition assays have been employed to understand its action at the molecular level.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates cytokine production
CytotoxicityInduces apoptosis in cancer cell lines

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Carbonylation : Utilizing benzyloxycarbonyl chloride with 2-methylpyrrolidine under controlled conditions.
  • Reflux Method : Reacting 2-methylpyrrolidine with carbon dioxide in the presence of a suitable catalyst.
  • Protective Group Strategy : Employing protecting groups for amine functionality during synthesis to enhance yield and selectivity.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed a dose-dependent response, leading to increased cell death at higher concentrations, suggesting its potential role in cancer therapy.

Q & A

Q. What are the key synthetic routes for 1-((benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid, and how is structural characterization performed?

Methodological Answer: The synthesis typically involves protecting the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF/H₂O). The 2-methyl substituent can be introduced through alkylation of a pyrrolidine precursor or by starting from a pre-functionalized scaffold. For characterization, use:

  • ¹H/¹³C NMR : To confirm substitution patterns and stereochemistry (e.g., coupling constants for pyrrolidine ring protons).
  • LCMS/HPLC : To verify purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • IR Spectroscopy : To identify carbonyl (C=O) stretches from the Cbz group (~1700 cm⁻¹) .

Q. What standard analytical methods are employed to assess enantiomeric purity in this compound?

Methodological Answer: Enantiomeric purity is critical for chiral applications. Use:

  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve (R)- and (S)-enantiomers. Retention time differences ≥1.5 min indicate high resolution.
  • Polarimetry : Measure specific rotation (e.g., [α]D²⁵) and compare with literature values for enantiopure standards.
  • X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral resolving agent (e.g., Mosher’s acid) .

Advanced Research Questions

Q. How can coupling reactions using this compound be optimized for peptide or heterocycle synthesis?

Methodological Answer: The carboxylic acid moiety is activated for amide or ester bond formation. Key steps:

  • Activation : Use EDCl/HOBt or DCC/DMAP in anhydrous DMF to form an active ester.
  • Coupling Conditions : Maintain pH 7–8 (e.g., with DIEA) to avoid racemization. Monitor reaction progress via TLC (Rf shift) or LCMS.
  • Side Reactions : Minimize epimerization by keeping temperatures <0°C during activation. For example, coupling with methylamine (CH₃NH₂) at −20°C achieved 89% yield in a model study .

Q. What strategies mitigate racemization during derivatization of the pyrrolidine ring?

Methodological Answer: Racemization often occurs at the α-carbon of the carboxylic acid. Mitigation approaches:

  • Low-Temperature Reactions : Perform acylations or alkylations at −78°C (dry ice/acetone bath).
  • Steric Hindrance : Introduce bulky groups (e.g., tert-butyl) adjacent to the reactive site to slow racemization kinetics.
  • Protecting Group Selection : The Cbz group (compared to Boc) provides moderate steric shielding while allowing cleavage under mild hydrogenolysis (H₂/Pd-C) .

Q. How does the compound’s stability vary under different pH and temperature conditions during storage?

Methodological Answer: Design accelerated stability studies:

  • pH Stability : Prepare buffers (pH 1–13) and incubate samples at 25°C. Analyze degradation via HPLC at 0, 24, and 48 hours. The Cbz group is stable in neutral pH but hydrolyzes in strong acids (pH <2) or bases (pH >12).
  • Thermal Stability : Store lyophilized powder at −20°C, 4°C, and 25°C. After 30 days, assess decomposition by NMR (new peaks) and mass loss (<5% at −20°C recommended) .

Q. How is this compound utilized as a building block in protease inhibitor design?

Methodological Answer: The pyrrolidine scaffold mimics transition-state intermediates in protease catalysis. Applications:

  • Scaffold Modification : Introduce fluorinated or electrophilic groups (e.g., ketones) at the 3-carboxylic acid position to enhance binding.
  • Structure-Activity Relationship (SAR) : Test derivatives against serine proteases (e.g., thrombin) using IC₅₀ assays. A 2021 study reported a derivative with Ki = 12 nM .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer: Critical factors for scale-up:

  • Catalyst Optimization : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) for asymmetric alkylation.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect racemization.
  • Crystallization Control : Optimize solvent mixtures (e.g., ethanol/water) to yield enantiopure crystals (ee >99%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.